molecular formula C12H9BN4O5 B14444271 {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid CAS No. 74363-98-7

{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid

Cat. No.: B14444271
CAS No.: 74363-98-7
M. Wt: 300.04 g/mol
InChI Key: ZIHJJKCIFVJSLG-UHFFFAOYSA-N
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Description

{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid is a chemical compound known for its unique structure and properties It is composed of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-nitro-2,1,3-benzoxadiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid typically involves multiple steps. One common method includes the nitration of 2,1,3-benzoxadiazole to introduce the nitro group, followed by amination to attach the amino group. The final step involves the coupling of the amino-substituted benzoxadiazole with phenylboronic acid under suitable conditions, such as the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The boronic acid group can participate in Suzuki-Miyaura coupling reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium catalysts and bases such as potassium carbonate are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while reduction of the nitro group can yield amino-substituted derivatives.

Scientific Research Applications

{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The nitrobenzoxadiazole moiety can participate in electron transfer processes, contributing to its fluorescent properties.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Used in similar synthetic applications but lacks the boronic acid group.

    Vinyl chloride: Shares some industrial applications but has different chemical properties.

    Adapalene related compounds: Used in medicinal chemistry but differ in structure and function.

Uniqueness

{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid is unique due to its combination of a boronic acid group and a nitrobenzoxadiazole moiety

Properties

CAS No.

74363-98-7

Molecular Formula

C12H9BN4O5

Molecular Weight

300.04 g/mol

IUPAC Name

[3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]boronic acid

InChI

InChI=1S/C12H9BN4O5/c18-13(19)7-2-1-3-8(6-7)14-10-5-4-9-11(16-22-15-9)12(10)17(20)21/h1-6,14,18-19H

InChI Key

ZIHJJKCIFVJSLG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])(O)O

Origin of Product

United States

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